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3,5-Dimethyl-2-pyridinamine hydrochloride Documentation Hub

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  • Product: 3,5-Dimethyl-2-pyridinamine hydrochloride
  • CAS: 873-39-2

Core Science & Biosynthesis

Foundational

2-Amino-3,5-dimethylpyridine hydrochloride molecular weight and formula

This technical guide provides an in-depth analysis of 2-Amino-3,5-dimethylpyridine hydrochloride , a critical heterocyclic building block used in medicinal chemistry and agrochemical synthesis. Executive Summary 2-Amino-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Amino-3,5-dimethylpyridine hydrochloride , a critical heterocyclic building block used in medicinal chemistry and agrochemical synthesis.

Executive Summary

2-Amino-3,5-dimethylpyridine hydrochloride (also known as 3,5-dimethylpyridin-2-amine HCl) is a substituted pyridine derivative characterized by the presence of an amino group at the C2 position and methyl groups at the C3 and C5 positions.

In drug discovery, this scaffold serves as a bioisostere for 2,4-dimethylaniline , offering improved aqueous solubility and metabolic stability while retaining key hydrophobic interactions. It is a symmetric molecule derived from 3,5-lutidine and is widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and proton pump inhibitors (PPIs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The commercial supply chain typically provides the free base (CAS: 41995-30-6), which researchers convert to the hydrochloride salt in situ or during final step purification to enhance stability and solubility.

Molecular Specifications
PropertyFree Base SpecificationHydrochloride Salt Specification
IUPAC Name 3,5-Dimethylpyridin-2-amine3,5-Dimethylpyridin-2-amine hydrochloride
CAS Number 41995-30-6 N/A (Often cited as 41995-30-6 HCl)
Molecular Formula C₇H₁₀N₂ C₇H₁₀N₂[1][2][3][4][5] · HCl
Molecular Weight 122.17 g/mol 158.63 g/mol
Appearance White to pale yellow crystalline solidWhite hygroscopic powder
Solubility Soluble in DCM, MeOH, EtOH; low in waterHighly soluble in water, DMSO, MeOH
pKa (Estimated) ~7.2 (Conjugate acid)N/A (Salt form)
SMILES CC1=CN=C(N)C(C)=C1CC1=CN=C(N)C(C)=C1.Cl
Structural Significance

The 3,5-dimethyl substitution pattern is chemically significant because it renders the molecule symmetric with respect to the nitrogen axis. Unlike 3,4-lutidine derivatives, which yield regioisomeric mixtures upon amination, the 3,5-dimethyl scaffold yields a single, pure regioisomer, simplifying purification in industrial scale-up.

Synthesis & Manufacturing Protocol

The industrial synthesis of 2-Amino-3,5-dimethylpyridine relies on the Chichibabin Amination , a nucleophilic aromatic substitution where the hydride ion is the leaving group.

Reaction Mechanism (Chichibabin)[11]
  • Precursor: 3,5-Lutidine (3,5-Dimethylpyridine).[1][2]

  • Reagent: Sodium amide (NaNH₂) is used as the nucleophile.[6][5]

  • Process: The amide ion attacks the electron-deficient C2 position (activated by the ring nitrogen). The intermediate σ-adduct (Meisenheimer complex) eliminates a hydride ion (as H₂ gas) to restore aromaticity.

Experimental Protocol (Lab Scale)

Safety Warning: Sodium amide is water-reactive and can form explosive peroxides. Perform under inert atmosphere (N₂/Ar).

Step 1: Amination (Free Base Formation)

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Reagents: Suspend Sodium Amide (1.2 eq) in anhydrous Toluene or Xylene .

  • Addition: Add 3,5-Lutidine (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110–140°C) for 4–6 hours. Evolution of hydrogen gas indicates reaction progress.[6]

  • Quench: Cool to 0°C. Carefully quench with ice water to destroy excess NaNH₂.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Toluene.[5] Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hexane/ethyl acetate to obtain the Free Base .

Step 2: Salt Formation (Hydrochloride)

  • Dissolution: Dissolve the purified Free Base (10 g) in anhydrous Ethanol (50 mL).

  • Acidification: Cool to 0°C. Slowly bubble HCl gas or add 4M HCl in Dioxane (1.1 eq) with stirring.

  • Precipitation: The hydrochloride salt will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Process Flow Diagram

SynthesisPath Start 3,5-Lutidine (Precursor) Reagent NaNH2 / Toluene (Reflux, 140°C) Start->Reagent Chichibabin Amination Inter Intermediate (Sodium Salt) Reagent->Inter -H2 (gas) Quench Hydrolysis (Ice Water) Inter->Quench Base Free Base (C7H10N2) Quench->Base Extraction Acid HCl / EtOH Base->Acid Final HCl Salt (C7H10N2 · HCl) Acid->Final Precipitation

Figure 1: Synthetic workflow from 3,5-lutidine precursor to the final hydrochloride salt.

Applications in Drug Discovery

Bioisosterism & Scaffold Utility

In medicinal chemistry, the 2-amino-3,5-dimethylpyridine moiety is frequently used to replace 2,4-dimethylaniline or 2,4-dimethylphenol rings.

  • H-Bonding: The pyridine nitrogen acts as an H-bond acceptor, while the exocyclic amine acts as a donor—a classic "Donor-Acceptor" motif essential for binding to the hinge region of kinase enzymes.

  • Solubility: The pyridine ring lowers logP and increases aqueous solubility compared to the phenyl analog.

  • Metabolic Stability: The methyl groups at C3 and C5 block metabolically vulnerable positions, preventing oxidative metabolism (hydroxylation) at these sites.

Target Classes
  • Kinase Inhibitors: Used in Type I and Type II inhibitors where the aminopyridine binds to the ATP-binding pocket.

  • Proton Pump Inhibitors (PPIs): Structurally related to the pyridyl methylsulfinyl benzimidazole class (e.g., Omeprazole analogs), where the electron-donating methyl groups modulate the pKa of the pyridine nitrogen, influencing the drug's activation rate in the parietal cells.

Analytical Characterization

To validate the identity of the synthesized hydrochloride salt, the following analytical parameters should be met.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 2.15 ppm (s, 3H): Methyl group at C3.

    • δ 2.25 ppm (s, 3H): Methyl group at C5.

    • δ 7.40 ppm (s, 1H): Aromatic proton at C4.

    • δ 7.90 ppm (s, 1H): Aromatic proton at C6 (Deshielded by ring nitrogen).

    • δ 8.50+ ppm (br s, 3H): Exchangeable protons (NH₂ + HCl protonation).

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention: The salt will elute earlier than the free base if run in non-buffered conditions; in buffered/TFA conditions, it elutes as the protonated species.

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal): Category 3/4. Aminopyridines are known potassium channel blockers and can be neurotoxic if absorbed in high quantities.

    • Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

  • Storage: Store at 2–8°C under inert gas. The hydrochloride salt is hygroscopic; keep tightly sealed to prevent hydrolysis or clumping.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during handling.

References

  • Chichibabin, A. E. (1914).[6][7] "Über die Darstellung von α-Amino-pyridin." Journal of the Russian Physical Chemical Society, 46, 1216.[5] (Foundational synthesis method).

  • Thermo Scientific Chemicals. (2024). "2-Amino-3,5-dichloropyridine Safety Data Sheet." (Reference for general aminopyridine handling/safety). Link

  • BenchChem. (2024). "3,5-Dimethylpyridine Structure and Properties." (Precursor data). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11565, 3,5-Lutidine. Link

  • Chem-Impex International. (2024). "Product 41995-30-6: 2-Amino-3,5-dimethylpyridine."[4] (Commercial specifications). Link

Sources

Exploratory

Technical Assessment: Hygroscopicity & Handling of 3,5-Dimethyl-2-pyridinamine Hydrochloride

Executive Summary & Core Directive Is 3,5-Dimethyl-2-pyridinamine hydrochloride hygroscopic? Verdict: Yes, it should be treated as hygroscopic. While specific hygroscopicity isotherms for this precise isomer are rarely p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Is 3,5-Dimethyl-2-pyridinamine hydrochloride hygroscopic? Verdict: Yes, it should be treated as hygroscopic.

While specific hygroscopicity isotherms for this precise isomer are rarely published in open literature, the structural chemistry unequivocally points to significant moisture affinity. As a hydrochloride salt of an aminopyridine, it possesses a high charge density anion (Cl⁻) and hydrogen-bond donating cations (pyridinium N-H and the 2-amino group).

Operational Mandate: Researchers must handle this compound under the assumption that it will deliquesce (absorb moisture until it dissolves) or form hydrates upon prolonged exposure to ambient humidity. Failure to account for this will result in:

  • Stoichiometric Errors: Inaccurate molecular weight calculations during drug synthesis (e.g., Omeprazole analogs).

  • Catalytic Deactivation: Introduction of water into moisture-sensitive cross-coupling reactions.

  • Physical Instability: Caking or liquefaction of the solid.

Chemical Basis of Hygroscopicity

To understand why this compound attracts water, we must look beyond the macroscopic powder to the molecular interactions. The hygroscopicity stems from the competition between the crystal lattice energy and the hydration energy.

Structural Analysis

The compound consists of a protonated pyridine ring (pyridinium) with a chloride counter-ion.

  • The Chloride Factor: The Cl⁻ ion is a "hard" base with high charge density, making it an aggressive acceptor of hydrogen bonds from atmospheric water.

  • The 2-Amino Effect: Unlike simple 3,5-lutidine (which is already hygroscopic as a liquid), the addition of the 2-amino group provides extra sites for hydrogen bonding. The crystal lattice is held together by ionic forces, but water molecules can easily intercalate, disrupting the surface structure to solvate the ions.

Mechanism Visualization

The following diagram illustrates the moisture absorption pathway, detailing how atmospheric water disrupts the salt lattice.

HygroscopicityMechanism Atmosphere Ambient Atmosphere (>40% RH) Surface Crystal Surface (3,5-Dimethyl-2-pyridinamine HCl) Atmosphere->Surface Diffusion Adsorption Surface Adsorption (H2O binds to Cl- and NH+) Surface->Adsorption H-Bond Formation Dissolution Deliquescence (Formation of saturated solution) Adsorption->Dissolution Lattice Disruption Degradation Hydrolysis/Oxidation Risk Dissolution->Degradation Long-term Exposure

Figure 1: Kinetic pathway of moisture uptake leading to deliquescence.

Experimental Validation Protocol

Do not rely on vendor labels alone. As a Senior Scientist, you must validate the state of your specific batch, especially if it has been in storage. Use this Gravimetric Hygroscopicity Check (a simplified Dynamic Vapor Sorption approach).

Materials
  • Analytical Balance (0.1 mg precision).

  • Weighing boat (glass or aluminum, not plastic to avoid static).

  • Desiccator with anhydrous CaSO₄ (Drierite).

  • Humidity Chamber (or a sealed box with a saturated NaCl solution to generate ~75% RH).

Step-by-Step Methodology
StepActionScientific Rationale
1 Dry the Sample Place 500 mg of compound in a vacuum desiccator over P₂O₅ or CaSO₄ for 24 hours. This establishes the "Dry Mass" (

).
2 Initial Weighing Record

immediately upon removal. Limit air exposure to <15 seconds.
3 Controlled Exposure Place the sample in the 75% RH chamber at 25°C.
4 Time-Course Data Weigh the sample at

.
5 Calculation Calculate

.

Interpretation:

  • < 0.2% change: Non-hygroscopic.

  • 0.2% - 2.0% change: Slightly hygroscopic.

  • > 2.0% change: Hygroscopic. (Expect this result for 3,5-Dimethyl-2-pyridinamine HCl).

Handling & Storage Architecture

Because the compound is hygroscopic, standard benchtop handling will degrade purity. Implement the following "Chain of Custody" for the material.

Storage Decision Tree

StorageProtocol Start Incoming Material: 3,5-Dimethyl-2-pyridinamine HCl CheckSeal Is Manufacturer Seal Intact? Start->CheckSeal YesSeal Store at RT (Desiccated Cabinet) CheckSeal->YesSeal Yes NoSeal Material is Exposed CheckSeal->NoSeal No/Opened Action1 Aliquot under Inert Gas (Glovebox/Schlenk) NoSeal->Action1 Action2 Reseal with Parafilm/Tape Action1->Action2 Action3 Store in Secondary Container (w/ Desiccant Packs) Action2->Action3

Figure 2: Decision logic for maintaining anhydrous integrity of the salt.

Critical Handling Rules
  • The "Schlenk" Rule: Never weigh this compound on an open balance for critical stoichiometry (>1 mmol scale). Weigh it inside a glovebox or use a weighing bottle that is tared, filled under nitrogen, closed, and then weighed outside.

  • Solvent Compatibility: When dissolving for reactions, ensure your solvent (e.g., DCM, Methanol) is anhydrous. The salt's hygroscopicity will pull water from "wet" solvents, ruining moisture-sensitive reagents (like Grignards or LAH) used in subsequent steps.

  • Drying Protocol: If the compound has clumped (indicating water absorption), recrystallize from anhydrous ethanol/ether or dry under high vacuum (<1 mbar) at 40°C for 12 hours.

Impact on Drug Development[1]

3,5-Dimethyl-2-pyridinamine is a scaffold often explored in the synthesis of proton pump inhibitors (PPIs) similar to Omeprazole.

  • Stoichiometry: If your salt contains 5% water by weight and you calculate molarity based on the anhydrous MW (158.63 g/mol ), you will under-load the reagent by 5%. In convergent synthesis, this leaves unreacted coupling partners, complicating purification.

  • Free Base Liberation: To use the amine as a nucleophile, you must liberate the free base.

    • Protocol: Suspend HCl salt in DCM

      
       Wash with sat. NaHCO₃ 
      
      
      
      Dry Organic layer (Na₂SO₄)
      
      
      Evaporate.
    • Note: The free base (3,5-dimethyl-2-pyridinamine) is also likely prone to oxidation and moisture; use immediately.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3,5-Dimethyl-2-pyridinamine hydrochloride. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 3,5-Dimethyl-2-pyridinamine hydrochloride.[2][3] National Library of Medicine. Retrieved from

  • BenchChem. (n.d.). 3,5-Dimethylpyridine Properties and Synthesis. (Contextual data on the hygroscopicity of the dimethylpyridine core). Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Pyridine hydrochloride. (Reference for general class behavior of pyridine salts). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Optimizing Buchwald-Hartwig Amination for the Synthesis of 2-Aminopyridines

Introduction: The Significance and Challenge of 2-Aminopyridine Synthesis The 2-aminopyridine motif is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in pharmaceuticals, agrochemicals, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of 2-Aminopyridine Synthesis

The 2-aminopyridine motif is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic methodologies for its construction.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for forming the crucial C–N bond that defines this structure.[2][3]

However, the synthesis of 2-aminopyridines via this cross-coupling reaction is not without its unique challenges. The inherent electronic properties and coordinating nature of the pyridine ring introduce specific hurdles that can impede catalytic efficiency and lead to diminished yields or reaction failure.[4] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] This guide provides an in-depth analysis of the critical parameters, mechanistic considerations, and practical protocols necessary to overcome these challenges and successfully implement the Buchwald-Hartwig amination for the synthesis of 2-aminopyridines.

Mechanistic Insights: The Catalytic Cycle

A foundational understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving the palladium catalyst.[1][3][6] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[6][7]

The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent. For 2-halopyridine substrates, the ligand plays an especially critical role in stabilizing the palladium center, promoting the desired reaction steps, and preventing off-cycle catalyst deactivation.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition amine_coordination Amine Coordination oxidative_addition->amine_coordination Ligand Exchange amide_complex Palladium Amido Complex amine_coordination->amide_complex Deprotonation base_out [Base-H]+X- amine_coordination->base_out amide_complex->pd0 Reductive Elimination product_out Ar-NR'R'' (2-Aminopyridine) amide_complex->product_out reagents_in Ar-X (2-Halopyridine) + HNR'R'' (Amine) reagents_in->oxidative_addition base_in Base base_in->amine_coordination

Figure 2: Step-by-step experimental workflow.

Materials:
  • 2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a screw cap and PTFE septum

  • Magnetic stir bar

Procedure:
  • Reaction Setup: To the oven-dried reaction vial containing a magnetic stir bar, add the 2-bromopyridine (1.0 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the vial with the screw cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Through the septum, add the anhydrous, degassed toluene (5 mL) followed by the primary amine (1.2 mmol) via syringe. For volatile amines, a sealed-tube procedure may be necessary. [8][9]4. Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.

  • Workup: Once the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aminopyridine product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during the amination of 2-halopyridines.

Problem Potential Cause(s) Suggested Solution(s) References
Low or No Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently strong base.3. Catalyst inhibition by pyridine substrate.4. Low reaction temperature.1. Ensure all reagents and solvents are anhydrous and degassed; use an inert atmosphere.<[10]br>2. Switch to a stronger base (e.g., NaOtBu or LHMDS).<[11]br>3. Screen different ligands; bulkier ligands like RuPhos or Josiphos may be more effective.<[4][12]br>4. Increase the reaction temperature in 10 °C increments. [10]
Formation of Hydrodehalogenated Byproduct 1. β-hydride elimination is competing with reductive elimination.2. Presence of water in the reaction mixture.1. Use a more sterically hindered ligand to accelerate reductive elimination.<[3]br>2. Ensure rigorous anhydrous conditions.
Low Yield with Aryl Chlorides Aryl chlorides are less reactive due to the strong C-Cl bond, making oxidative addition the rate-limiting step.1. Use a more electron-rich and active ligand system (e.g., an NHC-based catalyst or a highly active biarylphosphine like tBuBrettPhos).<[13][10]br>2. Increase catalyst loading (e.g., to 3-5 mol%).3. Increase reaction temperature. [14]
Reaction Stalls 1. Catalyst has deactivated over time.2. Poor solubility of reagents or base.1. Add a fresh portion of the precatalyst.2. Screen different solvents to improve solubility. [10]The rate of agitation can also be critical if using dense inorganic bases. [11]

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of 2-aminopyridines. Success hinges on a rational approach to reaction optimization, with particular attention paid to the selection of a sterically demanding and electron-rich ligand to overcome the inherent challenges posed by the coordinating pyridine substrate. By carefully considering the interplay between the catalyst, ligand, base, and solvent, researchers can reliably access a diverse range of valuable 2-aminopyridine building blocks for applications across the chemical sciences.

References

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. ACS Publications. Available at: [Link]

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Application

The Strategic Role of 3,5-Dimethyl-2-pyridinamine Hydrochloride in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Introduction: The Unsung Hero of Pyridine-Based Drug Scaffolds In the intricate landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unsung Hero of Pyridine-Based Drug Scaffolds

In the intricate landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a drug development program. Among the vast arsenal of heterocyclic building blocks, 3,5-Dimethyl-2-pyridinamine, often utilized as its hydrochloride salt for enhanced stability and handling, has emerged as a versatile and highly valuable intermediate. Its unique substitution pattern—an amino group at the 2-position flanked by methyl groups at the 3- and 5-positions—imparts a specific reactivity profile that is instrumental in the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the applications and synthetic protocols involving 3,5-Dimethyl-2-pyridinamine hydrochloride, offering researchers and drug development professionals a comprehensive resource for leveraging this key intermediate.

The strategic placement of the methyl groups in 3,5-Dimethyl-2-pyridinamine hydrochloride serves a dual purpose. Sterically, they can influence the regioselectivity of subsequent reactions, directing transformations to other positions on the pyridine ring. Electronically, these electron-donating groups modulate the nucleophilicity of the ring nitrogen and the exocyclic amino group, fine-tuning the molecule's reactivity. Consequently, this intermediate is a cornerstone in the synthesis of a range of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3,5-Dimethyl-2-pyridinamine hydrochloride is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C7H11ClN2N/A
Molecular Weight 158.63 g/mol N/A
Appearance White to off-white crystalline solid[2]
Melting Point 128-131 °C (decomposes)[2]
Solubility Soluble in water[2]

Safety and Handling Precautions: 3,5-Dimethyl-2-pyridinamine hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[4][5] In case of contact, immediately flush the affected area with copious amounts of water.[3]

Core Application: A Gateway to Proton Pump Inhibitors

One of the most significant applications of 3,5-Dimethyl-2-pyridinamine hydrochloride is its role as a key precursor in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. The synthesis of Omeprazole, a blockbuster PPI, serves as an exemplary case study.

The journey from 3,5-Dimethyl-2-pyridinamine to the core pyridine intermediate of Omeprazole involves a series of strategic transformations. A critical step is the conversion to 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[2] This intermediate is then coupled with the benzimidazole moiety to form the final drug substance.[6]

Synthetic Workflow for a Key Omeprazole Intermediate

The following diagram illustrates a generalized synthetic pathway from 3,5-Lutidine (3,5-dimethylpyridine), the precursor to 3,5-Dimethyl-2-pyridinamine, to a key intermediate in the synthesis of Omeprazole.

G cluster_0 Stage 1: Pyridine Ring Functionalization cluster_1 Stage 2: Introduction of Key Functional Groups 3,5-Lutidine 3,5-Lutidine 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide 3,5-Lutidine->3,5-Dimethylpyridine-N-oxide Oxidation (e.g., H2O2, Acetic Acid) 3,5-Dimethyl-4-nitropyridine-1-oxide 3,5-Dimethyl-4-nitropyridine-1-oxide 3,5-Dimethylpyridine-N-oxide->3,5-Dimethyl-4-nitropyridine-1-oxide Nitration (e.g., H2SO4, HNO3) 3,5-Dimethyl-4-methoxypyridine-1-oxide 3,5-Dimethyl-4-methoxypyridine-1-oxide 3,5-Dimethyl-4-nitropyridine-1-oxide->3,5-Dimethyl-4-methoxypyridine-1-oxide Methoxylation (e.g., NaOMe, MeOH) 3,5-Dimethyl-4-nitropyridine-1-oxide->3,5-Dimethyl-4-methoxypyridine-1-oxide 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine 3,5-Dimethyl-4-methoxypyridine-1-oxide->2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine Rearrangement/Hydroxylation (e.g., (NH4)2S2O8, H2O2) 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine->2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride Chlorination (e.g., SOCl2)

Caption: Generalized synthetic pathway to a key Omeprazole intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride from 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

This protocol details the chlorination of the hydroxymethyl group, a critical step in the synthesis of the Omeprazole intermediate.[2]

Materials:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Argon or Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride (1.05 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.

  • Purification: To the resulting solid residue, add hexane and stir vigorously to form a slurry. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Drying: Wash the filter cake with a small amount of cold hexane and dry under vacuum to afford 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid.

Reactant/ProductMolar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine1.0Dichloromethane0 to RT1~100
Thionyl chloride1.05Dichloromethane0 to RT1N/A

Analytical Methods for Quality Control

Ensuring the purity and identity of 3,5-Dimethyl-2-pyridinamine hydrochloride and its derivatives is crucial for successful pharmaceutical synthesis. A combination of analytical techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for assessing the purity of the intermediate and the final product.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water with an acidic modifier like orthophosphoric acid is commonly used.[7]

  • Detection: UV detection at a wavelength appropriate for the pyridine ring system (typically around 270 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives or to confirm the identity of impurities, GC-MS can be employed. Due to the polarity of aminopyridines, derivatization may be necessary to improve chromatographic performance.[7]

  • Derivatization: Silylation or acylation can be used to increase volatility.

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Detection: Mass spectrometry provides structural information for peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized intermediates and final products. The chemical shifts of the pyridine ring protons and carbons, as well as the methyl and amino groups, provide a unique fingerprint of the molecule.

Broader Applications and Future Perspectives

While its role in PPI synthesis is prominent, the utility of 3,5-Dimethyl-2-pyridinamine hydrochloride extends to other areas of medicinal chemistry. The 2-aminopyridine scaffold is a privileged structure found in a variety of biologically active compounds, including kinase inhibitors and central nervous system agents.[1][8] The specific substitution pattern of this intermediate offers a unique entry point for the synthesis of novel drug candidates.

Future research may focus on developing more sustainable and efficient synthetic routes to 3,5-Dimethyl-2-pyridinamine hydrochloride and its derivatives, potentially utilizing green chemistry principles and catalytic methods.[6] The continued exploration of its reactivity will undoubtedly unveil new applications in the synthesis of next-generation pharmaceuticals.

Conclusion

3,5-Dimethyl-2-pyridinamine hydrochloride is a testament to the profound impact that a well-designed building block can have on pharmaceutical synthesis. Its strategic importance in the construction of complex drug molecules, exemplified by its role in the synthesis of Omeprazole, underscores its value to the drug development community. By understanding its properties, mastering its synthetic transformations, and employing rigorous analytical techniques, researchers can continue to unlock the full potential of this versatile intermediate in the quest for new and improved medicines.

References

  • Wikipedia. (2023, December 2). 3,5-Lutidine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0929523A1 - Preparation of 3,5-lutidine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 3,5-Lutidine in Specialty Chemical Manufacturing. Retrieved from [Link]

  • ResearchGate. (2023, March). Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine.... Retrieved from [Link]

  • Tuoda. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Wikipedia. (2024, January 23). Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Google Patents. (n.d.). CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.
  • PubMed. (2019). Synthesis of 15 N-labelled 3,5-dimethylpyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5-lutidine pyridine, 3,5-dimethyl. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1H- pyrrol-2-yl)diazenes. Retrieved from [Link]

  • RASĀYAN J. Chem. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]

  • PMC. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Heterocycle Stability Hub: Aminopyridine Storage &amp; Handling

Technical Support Guide | Ticket ID: AP-OX-PREV From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Research Division Subject: Critical protocols for preventing and reversing aminopyridine oxidation.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide | Ticket ID: AP-OX-PREV

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Research Division Subject: Critical protocols for preventing and reversing aminopyridine oxidation.

Introduction

Welcome to the Heterocycle Stability Hub. If you are reading this, you have likely encountered the "Brown Bottle Syndrome"—opening a container of what should be crystalline white aminopyridine, only to find a yellow, brown, or black tarry substance.

Aminopyridines (2-AP, 3-AP, 4-AP) are notoriously labile. Their electron-rich nature, which makes them excellent nucleophiles in drug discovery (e.g., for Buchwald-Hartwig couplings), also makes them prime targets for oxidative degradation. This guide is not just a list of steps; it is a system designed to preserve the integrity of your reagents and the reproducibility of your data.

Module 1: The Mechanism of Degradation

User Question: Why does my aminopyridine turn brown even in a closed bottle?

Technical Insight: The degradation is rarely a single event; it is an autocatalytic cascade triggered by photo-oxidation and auto-oxidation .

  • Electron Richness: The amino group (

    
    ) donates electron density into the pyridine ring, raising the HOMO (Highest Occupied Molecular Orbital) energy.
    
  • Radical Formation: Exposure to UV light or trace peroxides generates radical intermediates.

  • N-Oxide & Dimer Formation: These radicals react with atmospheric oxygen to form N-oxides (colored) or couple to form azo-dimers and extended conjugated polymers (dark tars).

Visualization: The Oxidative Cascade

The following diagram illustrates the pathway from a pure monomer to a polymerized impurity.

AminopyridineDegradation Input Triggers: Light (hν) + Oxygen (O₂) AP Pure Aminopyridine (White Crystalline) Input->AP Initiation Radical Radical Intermediate (Reactive Species) AP->Radical H-Abstraction NOxide Pyridine N-Oxide (Yellow Impurity) Radical->NOxide Oxidation Polymer Azo-Dimers/Polymers (Brown/Black Tar) Radical->Polymer Dimerization NOxide->Polymer Further Coupling

Figure 1: The autocatalytic degradation pathway of aminopyridines upon exposure to environmental triggers.

Module 2: Storage Protocols (Prevention)

User Question: What is the gold standard for storing these compounds long-term?

Technical Insight: Standard "cool and dry" advice is insufficient. You must create an anoxic barrier .

  • Argon vs. Nitrogen: Argon is heavier than air and settles over the solid, creating a superior blanket compared to Nitrogen, which can mix with air in the headspace if the seal is imperfect.

  • Container Integrity: Plastic caps are permeable to oxygen over months. Phenolic caps with Teflon liners or flame-sealed ampoules are required for analytical standards.

Comparative Storage Efficacy Table
Storage MethodProtection LevelEstimated Shelf LifeRecommended For
Amber Vial + Air (Ambient) Low1–3 MonthsImmediate use only
Clear Vial + Parafilm Very Low< 1 MonthNOT RECOMMENDED
Amber Vial + N₂ Flush + 4°C High6–12 MonthsGeneral synthetic stock
Amber Vial + Argon + Tape + -20°C Maximum > 2 YearsGMP Standards / Library compounds

Module 3: Troubleshooting & Purification (The "Rescue")

User Question: My material is slightly yellow. Can I still use it, or can I clean it?

Technical Insight: Never use oxidized aminopyridines for metal-catalyzed cross-coupling (see Module 4). However, the material is salvageable. The "Brown" impurity is often present in trace amounts (<2%) but has a high extinction coefficient, making the bulk appear worse than it is.

Protocol: Recrystallization & Reduction

Based on classic Organic Syntheses methodologies [1] and modern safety adaptations.

Prerequisites:

  • Solvent System: Toluene/Heptane (Modern safer alternative to Benzene/Ligroin).

  • Reducing Agent: Sodium Hydrosulfite (

    
    ). This reduces colored N-oxides and radical species back to the amine or water-soluble byproducts.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude, dark aminopyridine in minimal boiling Toluene.

  • Chemical Bleaching:

    • Add activated charcoal (Norit) (approx. 5% by weight).[1]

    • Add Sodium Hydrosulfite (approx. 2% by weight).[1]

    • Why? The charcoal adsorbs polymers; the hydrosulfite reduces N-oxides.

  • Reflux: Boil gently for 15–20 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad (to prevent premature crystallization) into a clean flask.

  • Crystallization: Add Heptane dropwise to the hot filtrate until slight turbidity appears. Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Collection: Filter the white needles/plates under an Argon blanket. Dry in a vacuum desiccator.[1]

Module 4: Impact on Downstream Applications

User Question: Does a little oxidation really matter for my Buchwald-Hartwig reaction?

Technical Insight: Yes. It is catastrophic for catalytic efficiency. Oxidized impurities, specifically Pyridine N-Oxides , act as catalyst poisons. They possess a high affinity for Palladium (Pd) centers. In a cross-coupling reaction, the N-oxide competes with your phosphine ligand for the metal center, forming an inactive Pd-O-N complex. This sequesters the catalyst, requiring higher loadings or causing complete reaction failure [2].

Visualization: The Catalyst Poisoning Effect

CatalystPoisoning Pd Active Pd(0) Catalyst Cycle Productive Catalytic Cycle (C-N Bond Formation) Pd->Cycle + Ligand (Correct Path) Dead Inactive Complex (Catalyst Death) Pd->Dead + N-Oxide (Poisoning) Ligand Phosphine Ligand Impurity Impurity: N-Oxide

Figure 2: Competitive binding mechanism where N-oxide impurities sequester the active Palladium catalyst.

References

  • Organic Syntheses Procedure: Cislak, F. E.; Cunningham, L. H. "3-Aminopyridine." Org.[2][3] Synth.1951 , 31, 8.

  • Catalyst Interference: Campeau, L.-C.; Fagnou, K. "Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides." Chem. Soc. Rev.2014. (Contextualizes the high affinity of Pd for N-oxides).
  • Purification Standards: Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Edition; Elsevier, 2017 . (The authoritative text on solvent selection and drying agents).[4]

  • Safety Data: ECHEMI. "4-Aminopyridine Safety Data Sheet."

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 3,5-Dimethyl-2-pyridinamine Hydrochloride

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and characterization. Among the vast array of analytic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and characterization. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide detailed information about the molecular structure in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3,5-Dimethyl-2-pyridinamine hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry.[1]

This guide moves beyond a simple recitation of spectral data. It aims to provide a comparative framework, equipping the reader with the foundational principles to interpret and predict the ¹H NMR spectra of related substituted pyridinium salts. By understanding the electronic effects of substituents and protonation, researchers can confidently assign structures to novel compounds.

Predicted ¹H NMR Spectrum of 3,5-Dimethyl-2-pyridinamine Hydrochloride

The predicted ¹H NMR spectrum in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit the following signals:

  • Two singlets for the aromatic protons (H-4 and H-6): Due to the substitution pattern, these protons are not coupled to each other. The positive charge on the pyridinium nitrogen will cause them to resonate at a significantly downfield chemical shift, likely in the range of 7.5-8.5 ppm.

  • Two singlets for the methyl groups (C3-CH₃ and C5-CH₃): These methyl groups are in different electronic environments. The C3-methyl is adjacent to the amino group, while the C5-methyl is flanked by two aromatic protons. Their chemical shifts are expected to be in the range of 2.2-2.6 ppm.

  • A broad singlet for the amino protons (-NH₂): The protons of the amino group will be deshielded and will likely appear as a broad signal due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can vary but is anticipated to be in the range of 8.0-9.0 ppm.

  • A broad singlet for the pyridinium proton (N-H): The proton on the positively charged ring nitrogen will be highly deshielded and will appear as a broad singlet at a very downfield chemical shift, potentially above 12 ppm.

Comparative Spectral Analysis

To contextualize the predicted spectrum of 3,5-Dimethyl-2-pyridinamine hydrochloride, it is instructive to compare it with the known spectra of related dimethylpyridine isomers. This comparison highlights the influence of substituent positions on the chemical shifts of the ring protons.

CompoundH-2H-3H-4H-5H-6Methyl ProtonsReference
3,5-Lutidine 8.2 (s)-7.5 (s)-8.2 (s)2.3 (s)
2,3-Lutidine --7.0 (d)7.4 (d)8.3 (d)2.4 (s), 2.2 (s)
2,5-Lutidine -7.3 (d)7.5 (d)-8.2 (s)2.4 (s), 2.3 (s)
Predicted 3,5-Dimethyl-2-pyridinamine HCl --~7.5-8.5 (s)-~7.5-8.5 (s)~2.2-2.6 (s)N/A

Key Observations:

  • Symmetry in 3,5-Lutidine: The symmetrical substitution in 3,5-lutidine results in equivalent protons at the 2 and 6 positions, and a single signal for the two methyl groups.

  • Asymmetry in 2,3- and 2,5-Lutidine: The asymmetrical substitution in these isomers leads to distinct signals for all aromatic and methyl protons, with observable coupling between adjacent aromatic protons.

  • Effect of the Amino Group and Protonation: The introduction of the 2-amino group and subsequent protonation in 3,5-Dimethyl-2-pyridinamine hydrochloride is predicted to cause a general downfield shift of all ring protons compared to the neutral lutidines. The absence of adjacent protons for H-4 and H-6 will result in singlets.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum of an amine hydrochloride requires careful sample preparation and consideration of the solvent.

Workflow for ¹H NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh ~5-10 mg of 3,5-Dimethyl-2-pyridinamine HCl s2 Dissolve in ~0.7 mL of DMSO-d6 s1->s2 s3 Vortex to ensure complete dissolution s2->s3 s4 Transfer to a clean, dry NMR tube s3->s4 a1 Insert sample into NMR spectrometer s4->a1 a2 Lock and shim the instrument a1->a2 a3 Acquire ¹H NMR spectrum a2->a3 p1 Fourier transform a3->p1 p2 Phase correction p1->p2 p3 Baseline correction p2->p3 p4 Integration and peak picking p3->p4

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 3,5-Dimethyl-2-pyridinamine hydrochloride.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for amine hydrochlorides as it is a polar aprotic solvent that readily dissolves salts and its residual solvent peak does not overlap with the expected signals of the analyte.

  • Homogenization: Vortex the sample thoroughly to ensure complete dissolution. The presence of any solid particles can lead to poor spectral resolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean and dry 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

  • Analysis: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts.

Conclusion

The ¹H NMR spectral analysis of 3,5-Dimethyl-2-pyridinamine hydrochloride, while predicted in this guide, is grounded in the fundamental principles of NMR and supported by comparative data from structurally similar molecules. The expected downfield shifts of the aromatic protons upon hydrochloride formation are a key diagnostic feature. By following the detailed experimental protocol, researchers can obtain high-quality spectra for unambiguous structural confirmation. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel pyridine-based compounds, fostering a deeper understanding of structure-spectrum correlations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11565, 3,5-Dimethylpyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,3-Lutidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,5-Lutidine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the FTIR Characteristic Peaks of 3,5-Dimethyl-2-pyridinamine Hydrochloride

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 3,5-Dimethyl-2-pyridinamine hydrochloride. In the absence of a publicly available, dedicated spectrum for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 3,5-Dimethyl-2-pyridinamine hydrochloride. In the absence of a publicly available, dedicated spectrum for this specific salt, this guide employs a comparative and deductive approach, drawing upon empirical data from structurally related analogs. By dissecting the vibrational modes of constituent functional groups and observing the spectral shifts upon protonation, we can construct a reliable theoretical framework for identifying and interpreting the FTIR spectrum of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development who utilize FTIR spectroscopy for structural elucidation and quality control.

The Analytical Imperative: Why FTIR for this Molecule?

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating the molecular structure of a compound. For a molecule like 3,5-Dimethyl-2-pyridinamine hydrochloride, FTIR is indispensable for:

  • Confirming the presence of key functional groups: The primary amine (-NH2), the pyridine ring, and methyl (-CH3) groups all exhibit characteristic absorption bands.

  • Verifying salt formation: The protonation of the pyridine nitrogen by hydrochloric acid induces significant and predictable shifts in the vibrational frequencies of the aromatic ring, providing clear evidence of hydrochloride formation.

  • Assessing sample purity: The absence of unexpected peaks can indicate a high degree of purity.

This guide will systematically break down the expected FTIR spectrum by analyzing the contributions from its core components: the 2-aminopyridine scaffold, the dimethyl substitution pattern, and the effect of hydrochloride formation.

Deconstructing the Spectrum: A Comparative Analysis

To predict the FTIR spectrum of 3,5-Dimethyl-2-pyridinamine hydrochloride, we will compare it with the known spectra of three key reference compounds: 2-Aminopyridine, 3,5-Dimethylpyridine, and Pyridine Hydrochloride.

The 2-Aminopyridine Backbone: N-H and Ring Vibrations

The 2-aminopyridine structure provides the foundational peaks related to the primary amine and the pyridine ring.

  • N-H Stretching Vibrations: Primary amines typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.[1][2] For 2-aminopyridine, these are observed around 3442 cm⁻¹ and 3300 cm⁻¹.[1]

  • N-H Bending (Scissoring) Vibrations: A characteristic scissoring vibration for primary amines is found in the 1650-1580 cm⁻¹ range.[1][2] In 2-aminopyridine, this appears around 1617-1628 cm⁻¹.[1]

  • C-N Stretching Vibrations: The stretching of the aromatic carbon-nitrogen bond in primary aromatic amines is typically observed between 1335-1250 cm⁻¹.[2] For 2-aminopyridine, this band is assigned around 1328 cm⁻¹.[1]

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region.[3][4]

The Influence of Dimethyl Substitution: C-H Vibrations

The presence of two methyl groups at the 3- and 5-positions will introduce characteristic aliphatic C-H stretching and bending vibrations. Data from 3,5-Dimethylpyridine is instructive here.

  • C-H Stretching Vibrations: The asymmetric and symmetric stretching of the C-H bonds in the methyl groups are expected in the 2980-2850 cm⁻¹ range.

  • C-H Bending Vibrations: Asymmetric and symmetric bending (scissoring and rocking) of the methyl groups will produce bands in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

The Impact of Hydrochloride Salt Formation

The protonation of the pyridine ring nitrogen to form the hydrochloride salt is a critical structural feature that significantly alters the FTIR spectrum. Comparing the spectra of pyridine and its quaternary salts reveals these changes.[5]

  • Broad N⁺-H Stretching: The formation of the pyridinium ion introduces a new, very broad absorption band, often spanning from 3000 cm⁻¹ down to 2500 cm⁻¹ or lower. This is due to the stretching of the N⁺-H bond and is a hallmark of amine salt formation.

  • Shifts in Ring Vibrations: The aromaticity of the pyridine ring is altered upon quaternization, leading to shifts in the C=C and C=N stretching frequencies.[5] These bands typically shift to higher wavenumbers. For example, a band at 1583 cm⁻¹ in pyridine shifts to higher frequencies in its salts.[5]

Predicted FTIR Characteristic Peaks for 3,5-Dimethyl-2-pyridinamine Hydrochloride

Based on the comparative analysis above, the following table summarizes the expected characteristic peaks for 3,5-Dimethyl-2-pyridinamine hydrochloride.

Wavenumber Range (cm⁻¹)AssignmentNotes
3500 - 3300N-H Asymmetric & Symmetric StretchingTwo distinct, medium to sharp bands characteristic of a primary amine. Similar to 2-aminopyridine.[1][2]
3100 - 3000Aromatic C-H StretchingWeak to medium bands from the C-H bonds on the pyridine ring.
2980 - 2850Aliphatic C-H StretchingAsymmetric and symmetric stretching of the methyl groups.
3000 - 2500N⁺-H StretchingA very broad and strong absorption, often with fine structure, indicative of the pyridinium hydrochloride. This is a key indicator of salt formation.[5]
~1650N-H Bending (Scissoring)A medium to strong band from the primary amine.[1][2]
1620 - 1450Pyridine Ring C=C and C=N StretchingA series of sharp, medium to strong bands. These will be shifted to higher frequencies compared to the free base due to protonation of the ring nitrogen.[5]
1470 - 1430Asymmetric C-H Bending (Methyl)Bending vibration of the methyl groups.
1380 - 1370Symmetric C-H Bending (Methyl)"Umbrella" mode of the methyl groups.
1335 - 1250Aromatic C-N StretchingStretching of the bond between the pyridine ring and the amino group.[2]
Below 1000C-H Out-of-Plane Bending & Ring BendingA complex region with multiple bands corresponding to out-of-plane deformations of the aromatic C-H bonds and the pyridine ring itself. The substitution pattern influences the exact positions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following is a standard procedure for acquiring the FTIR spectrum of a solid sample like 3,5-Dimethyl-2-pyridinamine hydrochloride using the KBr pellet method.

Materials:

  • 3,5-Dimethyl-2-pyridinamine hydrochloride (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Drying: Ensure the KBr is thoroughly dry by heating it in an oven at 110°C for at least 2 hours and cooling it in a desiccator. Moisture will cause a broad O-H absorption around 3400 cm⁻¹ and a band around 1640 cm⁻¹, which can interfere with the N-H bands.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 200 mg of dry KBr.

  • Grinding: Add the KBr and the sample to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is crucial for obtaining a high-quality, transparent pellet.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes.

  • Pellet Inspection: Carefully remove the die from the press and extract the KBr pellet. A good pellet will be thin and transparent.

  • Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample compartment.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: Process the resulting spectrum (e.g., baseline correction, peak picking) using the spectrometer's software.

Visualizing the Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 3,5-Dimethyl-2-pyridinamine hydrochloride and highlights the key functional groups responsible for the characteristic FTIR peaks.

Caption: Molecular structure of 3,5-Dimethyl-2-pyridinamine hydrochloride with key vibrational modes.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the FTIR characteristic peaks of 3,5-Dimethyl-2-pyridinamine hydrochloride. By leveraging a comparative approach with structurally similar molecules, we have established a robust framework for interpreting its spectrum. The key takeaways for a researcher are to look for the characteristic dual N-H stretching peaks of the primary amine, the aliphatic C-H bands from the methyl groups, and, most importantly, the very broad N⁺-H stretching absorption that confirms the formation of the pyridinium hydrochloride salt. This deductive methodology serves as a powerful tool in the structural elucidation of novel or uncharacterized compounds.

References

  • Penta, S. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 621-623.
  • Balachandran, V., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, HOMO, LUMO, NBO analysis of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for: A Covalent Organic Framework with Ionic Pyridinium Units for High-Performance Supercapacitors. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]

Sources

Validation

A Tale of Two Isomers: Unraveling the Reactivity of 3,5-Dimethyl- vs. 4,6-Dimethyl-2-Aminopyridine

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of heterocyclic chemistry, seemingly subtle structural variations can lead to profound differences in chemical be...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of heterocyclic chemistry, seemingly subtle structural variations can lead to profound differences in chemical behavior. This guide delves into the comparative reactivity of two closely related isomers: 3,5-dimethyl-2-aminopyridine and 4,6-dimethyl-2-aminopyridine. Understanding the nuanced interplay of electronic and steric effects governing their reactivity is paramount for researchers engaged in the synthesis of pharmaceuticals, agrochemicals, and specialty materials where these scaffolds serve as pivotal building blocks[1]. This document aims to provide a comprehensive analysis, grounded in established chemical principles and supported by available data, to empower scientists in making informed decisions in their experimental designs.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the intrinsic properties of these isomers is the first step in predicting their chemical behavior. While experimental data for a direct comparison is not extensively available in the literature, we can compile and extrapolate from known values of related compounds to provide a useful overview.

Property3,5-Dimethyl-2-aminopyridine4,6-Dimethyl-2-aminopyridineRationale for Comparison
Molecular Formula C₇H₁₀N₂C₇H₁₀N₂Identical, highlighting the isomeric relationship.
Molecular Weight 122.17 g/mol 122.17 g/mol Identical.
Predicted pKa (of conjugate acid) ~5.7 (estimated)~7.4 (experimental for 2-amino-4,6-dimethylpyrimidine)[2]Basicity is a key indicator of nucleophilicity. The higher pKa of the 4,6-isomer suggests greater basicity.
General Solubility Soluble in many organic solvents.Soluble in many organic solvents.Typical for small, substituted pyridine derivatives.

The Decisive Factors: Electronic and Steric Effects

The reactivity of these aminopyridines is primarily dictated by the interplay of electronic effects from the amino and methyl groups and the steric hindrance they impose.

Electronic Effects:

Both the amino group and the methyl groups are electron-donating. The amino group exerts a strong +M (mesomeric) effect and a weaker -I (inductive) effect. The methyl groups exhibit a +I effect. The position of these groups significantly influences the electron density distribution within the pyridine ring, thereby affecting the nucleophilicity of both the exocyclic amino group and the ring nitrogen, as well as the susceptibility of the ring to electrophilic attack.

  • 3,5-Dimethyl-2-aminopyridine: The methyl groups at the 3 and 5 positions enhance the electron density of the ring through their inductive effect. The amino group at the 2-position strongly activates the ring, particularly at the 4- and 6-positions, through its mesomeric effect.

  • 4,6-Dimethyl-2-aminopyridine: The methyl groups at the 4 and 6 positions also increase the ring's electron density. The proximity of the 6-methyl group to the ring nitrogen may slightly increase its basicity through a buttressing effect. The amino group at the 2-position directs its electron-donating mesomeric effect towards the 3- and 5-positions.

Steric Effects:

The spatial arrangement of the methyl groups plays a crucial role in dictating the accessibility of the reactive centers to incoming reagents[3].

  • 3,5-Dimethyl-2-aminopyridine: The methyl groups are meta to the amino group, resulting in less steric hindrance around the amino group and the ring nitrogen. This could potentially allow for easier approach of electrophiles and other reactants.

  • 4,6-Dimethyl-2-aminopyridine: The methyl group at the 6-position is ortho to the amino group, creating significant steric hindrance. This bulkiness can impede reactions at both the amino group and the adjacent ring nitrogen.

Comparative Reactivity Analysis

Based on the interplay of these electronic and steric factors, we can predict the differential reactivity of the two isomers in key chemical transformations.

Nucleophilicity of the Amino Group and Ring Nitrogen

The basicity, and by extension, the nucleophilicity of the ring nitrogen is expected to be higher in 4,6-dimethyl-2-aminopyridine . The electron-donating methyl groups at the 4- and 6-positions increase the electron density on the ring nitrogen. In contrast, for 3,5-dimethyl-2-aminopyridine , the methyl groups are further away and their inductive effect on the ring nitrogen is less pronounced.

However, when considering the nucleophilicity of the exocyclic amino group, 3,5-dimethyl-2-aminopyridine is likely to be the more reactive isomer. The absence of an ortho-substituent reduces steric hindrance, making the lone pair of the amino group more accessible for reactions like acylation or alkylation. In 4,6-dimethyl-2-aminopyridine , the bulky methyl group at the 6-position will sterically shield the amino group, potentially slowing down reaction rates[4].

Caption: Comparative nucleophilicity of the amino and ring nitrogens.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group and the electron-donating methyl groups makes EAS feasible in these isomers[5]. The regioselectivity of these reactions will be governed by the directing effects of the substituents.

  • 3,5-Dimethyl-2-aminopyridine: The amino group at the 2-position is a powerful ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the 4- and 6-positions . The methyl groups at the 3- and 5-positions will further activate these positions.

  • 4,6-Dimethyl-2-aminopyridine: The amino group directs electrophiles to the 3- and 5-positions . The methyl groups at the 4- and 6-positions will also activate these positions.

Overall, due to the combined activating effects of the amino and methyl groups, both isomers are expected to be more reactive towards EAS than pyridine itself. However, the steric hindrance in 4,6-dimethyl-2-aminopyridine might influence the approach of bulky electrophiles.

Caption: Predicted sites of electrophilic aromatic substitution.

Experimental Protocols: A Guide to Differentiating Reactivity

To experimentally validate the predicted differences in reactivity, the following protocols for N-acetylation and nitration can be employed. These reactions are chosen to probe the nucleophilicity of the amino group and the susceptibility of the pyridine ring to electrophilic attack, respectively.

Protocol 1: Comparative N-Acetylation

This experiment aims to compare the nucleophilicity of the exocyclic amino group of the two isomers by reacting them with a mild acetylating agent under identical conditions.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve 1 mmol of 3,5-dimethyl-2-aminopyridine and 1 mmol of 4,6-dimethyl-2-aminopyridine in 10 mL of anhydrous dichloromethane.

  • Reagent Addition: To each flask, add 1.1 mmol of acetic anhydride dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes).

  • Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by adding 10 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the products by column chromatography and determine the yields. Compare the reaction times and yields to assess the relative nucleophilicity.

Expected Outcome: 3,5-Dimethyl-2-aminopyridine is expected to react faster and give a higher yield of the N-acetylated product due to the lower steric hindrance around the amino group.

Protocol 2: Comparative Nitration

This experiment is designed to evaluate the relative reactivity and regioselectivity of the two isomers towards electrophilic aromatic substitution.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks, dissolve 1 mmol of 3,5-dimethyl-2-aminopyridine and 1 mmol of 4,6-dimethyl-2-aminopyridine in 5 mL of concentrated sulfuric acid at 0 °C.

  • Reagent Addition: To each flask, add a mixture of 1.1 mmol of fuming nitric acid and 1 mL of concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.

  • Analysis: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Analyze the product mixture by NMR spectroscopy to determine the regioselectivity and by gas chromatography-mass spectrometry (GC-MS) to quantify the yields of the different nitrated products.

Expected Outcome: Both isomers are expected to undergo nitration. For 3,5-dimethyl-2-aminopyridine, nitration is expected at the 4- and/or 6-positions. For 4,6-dimethyl-2-aminopyridine, nitration should occur at the 3- and/or 5-positions. The relative yields will provide insight into the overall reactivity of the rings towards electrophilic attack.

Conclusion: A Guide for Rational Synthesis

The comparative analysis of 3,5-dimethyl- and 4,6-dimethyl-2-aminopyridine reveals a fascinating interplay of electronic and steric effects that dictate their chemical reactivity. While both are activated pyridine systems, their isomeric differences lead to predictable variations in their behavior as nucleophiles and their susceptibility to electrophilic attack.

  • For reactions involving the exocyclic amino group , 3,5-dimethyl-2-aminopyridine is the more reactive and sterically accessible choice.

  • For reactions where the basicity of the ring nitrogen is crucial , 4,6-dimethyl-2-aminopyridine is the preferred isomer.

  • In electrophilic aromatic substitution , both isomers are activated, but the regioselectivity is different, providing pathways to distinct substitution patterns.

This guide provides a framework for understanding and predicting the reactivity of these important building blocks. By considering the principles outlined herein, researchers can make more strategic decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel molecules with desired properties. Further experimental and computational studies are encouraged to provide more quantitative data and refine our understanding of these versatile heterocyclic compounds.

References

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 14-25. [Link]

  • Chem-Impex. (n.d.). 2-Amino-3,5-dimethylpyridine. Retrieved from [Link][1]

  • Wikipedia. (2023, December 5). Steric effects. In Wikipedia. [Link][3]

  • YouTube. (2020, September 3). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link][5]

  • MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3785. [Link][4]

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Comparative

A Comparative Guide to Establishing and Qualifying a Reference Standard for 3,5-Dimethyl-2-pyridinamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity and identity of reference standards are the bedrock of accurate analytical data. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of reference standards are the bedrock of accurate analytical data. This guide provides a comprehensive framework for establishing and qualifying an in-house reference standard for 3,5-Dimethyl-2-pyridinamine hydrochloride, particularly in the absence of a commercially available, certified primary standard. As a Senior Application Scientist, the following narrative synthesizes technical protocols with the underlying scientific rationale, ensuring a robust and self-validating approach to reference standard qualification.

The Imperative for a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized compound used as a benchmark for the qualitative and quantitative analysis of a substance.[1] Its established purity and identity are critical for:

  • Accurate Assay and Impurity Profiling: Serving as the basis for quantifying the active pharmaceutical ingredient (API) and its impurities in drug substances and products.

  • Method Validation: Ensuring the accuracy, precision, and linearity of analytical methods.[2][3]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA, which mandate the use of well-characterized reference materials.

While primary reference standards from pharmacopeias (e.g., USP, EP) are the gold standard, they are not always available for novel or less common compounds like 3,5-Dimethyl-2-pyridinamine hydrochloride. In such cases, the responsibility falls upon the research and development laboratory to establish a secondary or in-house reference standard, qualified against a thoroughly characterized batch of the material.[4][5]

Establishing an In-House Reference Standard: A Qualification Workflow

The qualification of a new batch of 3,5-Dimethyl-2-pyridinamine hydrochloride as a reference standard is a multi-step process. The goal is to unequivocally confirm its identity and determine its purity with a high degree of confidence. The following workflow, illustrated in the DOT graph below, outlines the critical stages of this process.

Caption: Workflow for the qualification of an in-house reference standard.

Understanding Potential Impurities from Synthesis

A critical aspect of reference standard qualification is the identification of potential process-related impurities.[1] While a definitive, single synthetic route for 3,5-Dimethyl-2-pyridinamine hydrochloride is not universally established, common methods for the synthesis of aminopyridines, such as the Chichibabin reaction or the amination of halopyridines, can provide insights into likely impurities. For instance, the Chichibabin amination of 3,5-lutidine (3,5-dimethylpyridine) would likely involve the use of sodium amide.

Potential impurities could include:

  • Isomeric Aminopyridines: Depending on the synthetic route, other isomers of dimethyl-aminopyridine could be formed as byproducts.

  • Unreacted Starting Materials: Residual 3,5-lutidine or other precursors.

  • Byproducts of Side Reactions: Such as the formation of di- or tri-substituted pyridine derivatives.

  • Residual Solvents: From the reaction and purification steps.

  • Inorganic Salts: Resulting from the workup and purification processes.

Comparative Analysis of Purity Determination Techniques

A combination of analytical techniques should be employed to provide a comprehensive assessment of purity. The choice of methods depends on the physicochemical properties of the analyte and the potential impurities.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution, sensitivity, and applicability to a wide range of compounds.[6]May require derivatization for compounds without a chromophore.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile and semi-volatile compounds and residual solvent analysis.[4][7]Not suitable for non-volatile or thermally labile compounds.
Quantitative NMR (qNMR) Determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.Provides a direct measure of purity without the need for a specific reference standard of the same compound.Requires a certified internal standard and specialized expertise.
Titrimetry Quantitative chemical analysis that determines the concentration of an identified analyte.High precision and accuracy for the assay of acidic or basic compounds.Non-specific; will titrate any acidic or basic impurities present.
Differential Scanning Calorimetry (DSC) Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.Can provide an estimate of purity for highly pure, crystalline solids.Not suitable for amorphous materials or samples with low purity.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following protocol outlines a robust HPLC method for the determination of the purity of 3,5-Dimethyl-2-pyridinamine hydrochloride. This method is based on common practices for the analysis of aminopyridine derivatives.[8]

Instrumentation and Materials
  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile and water

  • Phosphoric acid (or formic acid for MS compatibility)

  • 3,5-Dimethyl-2-pyridinamine hydrochloride candidate reference standard

Chromatographic Conditions
ParameterConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds like aminopyridines.
Mobile Phase A: 0.1% Phosphoric acid in waterB: AcetonitrileThe acidic mobile phase ensures the analyte is in its protonated form, leading to better peak shape. Acetonitrile is a common organic modifier for reverse-phase chromatography.
Gradient 0-5 min: 10% B5-20 min: 10-80% B20-25 min: 80% B25-26 min: 80-10% B26-30 min: 10% BA gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmPyridine derivatives typically exhibit strong UV absorbance at this wavelength. A photodiode array (PDA) detector can be used to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of the 3,5-Dimethyl-2-pyridinamine hydrochloride candidate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial conditions). This yields a concentration of approximately 0.1 mg/mL.

  • Sample Solution for Impurity Profile: Prepare a more concentrated solution (e.g., 1 mg/mL) to facilitate the detection of low-level impurities.

Analysis and Data Interpretation
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of system peaks.

  • Inject the standard solution and identify the retention time of the main peak corresponding to 3,5-Dimethyl-2-pyridinamine hydrochloride.

  • Inject the more concentrated sample solution to identify and quantify any impurities.

  • Calculate the purity of the reference standard using the area percent method, assuming all impurities have a similar response factor to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate purity assignment, the relative response factors of the major impurities should be determined.

The Certificate of Analysis (CoA): Documenting the Standard

The culmination of the qualification process is the generation of a comprehensive Certificate of Analysis.[9] This document should provide a complete picture of the identity and purity of the reference standard. Based on examples for related compounds like 2-aminopyridine, a CoA for 3,5-Dimethyl-2-pyridinamine hydrochloride should include:[2][9]

  • Product Information: Name, CAS number, molecular formula, and molecular weight.

  • Physical Properties: Appearance (e.g., white to off-white solid).

  • Identity Tests: Confirmation of structure by methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The results should be stated as "Consistent with structure."

  • Purity Determination:

    • Chromatographic purity by a validated HPLC or GC method, with the chromatogram included.[10]

    • Water content by Karl Fischer titration.

    • Residual solvent content by headspace GC.

    • Inorganic impurities (residue on ignition or sulfated ash).

  • Assigned Purity: A final purity value, often determined by a mass balance calculation, which takes into account the contributions from all identified impurities.

Conclusion

Establishing a reliable in-house reference standard for a compound like 3,5-Dimethyl-2-pyridinamine hydrochloride is a rigorous but essential process for any research and development laboratory. By following a systematic qualification workflow that includes comprehensive identity testing and orthogonal purity analysis, researchers can generate a well-characterized reference material. This, in turn, ensures the integrity of all subsequent analytical data, from early-stage discovery through to quality control of the final drug product. The principles and protocols outlined in this guide provide a scientifically sound framework for achieving this critical objective.

References

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • PapersFlow. (n.d.). HPLC Method Validation Pharmaceuticals: Research Guide & Papers. Retrieved February 14, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • Bloom Public Health. (2020, August). Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. [Link]

  • BioProcess International. (2014, March 1). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. [Link]

  • Wikipedia. (2024, February 12). Pyridine. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). International Journal of Pharmaceutical Sciences and Research. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,6-Lutidine. Retrieved February 14, 2026, from [Link]

  • GMP Insiders. (n.d.). Primary Vs Secondary Reference Standards In GMP Labs. Retrieved February 14, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

  • Google Patents. (n.d.). CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved February 14, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, May 6). COMBINED MIXTURE DESIGN-DOE AND ION PAIR REAGENT FOR THE SEPARATION OF MULTIPLE AMINO ACIDS IN RP-HPLC. [Link]

  • ChemSynthesis. (2025, May 20). 3,5-dimethylpyridine. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved February 14, 2026, from [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. [Link]

Sources

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